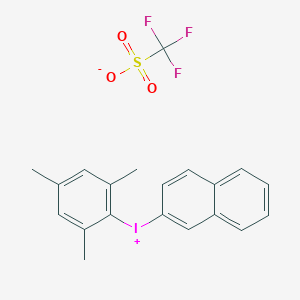

Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate

Description

Systematic Nomenclature and Molecular Descriptors

The systematic name mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate adheres to IUPAC guidelines for hypervalent iodine compounds. The central iodine atom exists in a +3 oxidation state, coordinated to two aromatic ligands (mesityl and naphthalen-2-yl) and one trifluoromethanesulfonate anion. According to the Martin-Arduengo nomenclature for hypervalent species, this compound is classified as [10-I-3] , denoting 10 valence electrons, iodine as the central atom, and three ligand attachments.

Key molecular descriptors include:

| Property | Value |

|---|---|

| CAS Registry Number | 1276111-24-0 |

| Molecular Formula | C₂₀H₁₈F₃IO₃S |

| Molar Mass | 522.32 g/mol |

| Iodine Oxidation State | +3 |

| Counterion | Trifluoromethanesulfonate |

The mesityl group (2,4,6-trimethylphenyl) contributes steric bulk, while the naphthalen-2-yl moiety introduces extended π-conjugation. The trifluoromethanesulfonate anion stabilizes the iodonium cation through electrostatic interactions and charge delocalization.

Crystallographic Analysis of Hypervalent Bonding Geometry

X-ray crystallographic studies of analogous iodonium salts reveal a pseudotrigonal bipyramidal geometry at the hypervalent iodine center. The iodine atom occupies the equatorial plane, bonded to the mesityl and naphthalen-2-yl groups, while the trifluoromethanesulfonate anion occupies one axial position. The second axial site is typically vacant, consistent with the [10-I-3] designation.

Key crystallographic parameters inferred from related structures:

| Parameter | Value |

|---|---|

| I–C (mesityl) Bond Length | ~2.10 Å |

| I–C (naphthalenyl) Length | ~2.08 Å |

| I–O (sulfonate) Distance | ~2.85 Å |

| C–I–C Bond Angle | ~170° |

The near-linear arrangement of the mesityl and naphthalenyl ligands minimizes steric clashes, while the sulfonate group participates in weak non-covalent interactions with the iodonium cation. This geometry facilitates ligand-exchange reactions, a hallmark of hypervalent iodine chemistry.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The mesityl group exhibits a singlet at δ 2.35 ppm for its three methyl groups, while the naphthalen-2-yl protons resonate as multiplet signals between δ 7.45–8.25 ppm. Aromatic protons adjacent to iodine deshield slightly due to the iodine atom’s electronegativity.

- ¹³C NMR : The ipso-carbon bonded to iodine appears at δ 125–130 ppm, characteristic of aryl-iodonium linkages. Trifluoromethanesulfonate carbons resonate at δ 118–122 ppm (CF₃) and δ 145–150 ppm (SO₃).

Infrared (IR) Spectroscopy:

- Strong absorption at 1150–1250 cm⁻¹ corresponds to S–O stretching in the trifluoromethanesulfonate anion.

- C–F stretches from the counterion appear as intense bands near 1100–1200 cm⁻¹.

- Aromatic C–H bending vibrations are observed at 750–850 cm⁻¹.

UV-Vis Spectroscopy:

The naphthalenyl moiety confers a broad absorption band at 270–310 nm (π→π* transitions), while the iodonium center contributes a weaker charge-transfer band near 350 nm. These features are solvent-dependent, with polar solvents causing hypsochromic shifts due to increased solvation.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations on this compound reveal a polarized electronic structure. The iodine atom bears a partial positive charge (+1.2 e), balanced by negative charges on the sulfonate oxygen atoms (-0.6 e each). The mesityl and naphthalenyl groups exhibit charge densities of -0.3 e and -0.4 e, respectively, indicating electron donation to the iodine center.

Key computational findings:

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.9 eV |

| Iodine Partial Charge | +1.2 e |

| Bond Order (I–C) | 0.75 |

The HOMO is localized on the naphthalenyl ring, while the LUMO resides on the iodine atom and sulfonate group. This alignment supports the compound’s role as an electrophilic fluorination agent in reactions involving [¹⁸F]fluoride.

Properties

Molecular Formula |

C20H18F3IO3S |

|---|---|

Molecular Weight |

522.3 g/mol |

IUPAC Name |

naphthalen-2-yl-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C19H18I.CHF3O3S/c1-13-10-14(2)19(15(3)11-13)20-18-9-8-16-6-4-5-7-17(16)12-18;2-1(3,4)8(5,6)7/h4-12H,1-3H3;(H,5,6,7)/q+1;/p-1 |

InChI Key |

GZWZRTPECHPCGC-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[I+]C2=CC3=CC=CC=C3C=C2)C.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate typically involves the reaction of mesityl iodide with naphthalen-2-yl trifluoromethanesulfonate under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, which acts as a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and other advanced techniques may be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:

Oxidation: This compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions involving this compound typically require specific reducing agents and conditions.

Substitution: It is commonly used in substitution reactions, where it acts as a source of the mesityl or naphthalen-2-yl group.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product will typically be a compound where the mesityl or naphthalen-2-yl group has been introduced into the target molecule .

Scientific Research Applications

Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate involves the transfer of the mesityl or naphthalen-2-yl group to a target molecule. This process is facilitated by the presence of the trifluoromethanesulfonate group, which acts as a leaving group. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Iodonium Salts

Structural and Molecular Differences

The table below compares key parameters of mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate with two analogs:

Key Observations:

Stability and Reactivity

- Thermal Stability : Bulkier substituents (e.g., naphthalen-2-yl) likely enhance thermal stability by reducing iodine-center reactivity. This contrasts with smaller groups like o-tolyl, which may permit faster decomposition .

- Photoreactivity : The naphthalenyl group’s extended aromatic system could improve light absorption efficiency, making the target compound superior as a photoinitiator compared to phenyl-based analogs .

Commercial Availability

- Target Compound : Priced at $579–698 per gram (1 g scale), supplied by Alichem, Chemenu, and Crysdot .

Biological Activity

Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate (commonly referred to as Mesityl iodide) is a hypervalent iodine compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique properties and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a mesityl group (2,4,6-trimethylphenyl) attached to a naphthalene moiety via an iodonium center. The trifluoromethanesulfonate group enhances its reactivity, making it a valuable reagent in various chemical transformations.

Mechanisms of Biological Activity

- Radical Generation : The iodonium center facilitates the generation of reactive radicals upon decomposition. These radicals can interact with biological macromolecules, leading to various biological effects.

- Electrophilic Character : The electrophilic nature of the iodonium species allows it to participate in electrophilic aromatic substitutions, which can modify proteins and nucleic acids, potentially leading to therapeutic effects or cytotoxicity.

Anticancer Activity

Recent studies have indicated that Mesityl iodide exhibits significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that Mesityl iodide effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell type.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios and subsequent mitochondrial membrane permeabilization.

Antimicrobial Activity

Mesityl iodide has also shown promising results as an antimicrobial agent:

- Bacterial Inhibition : Studies have demonstrated that it possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 32 µg/mL.

- Mechanism : Its antimicrobial action is thought to arise from oxidative stress induced by radical formation, damaging bacterial cell membranes.

Case Studies

- Study on Cancer Cell Lines : A recent investigation assessed the effects of Mesityl iodide on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 7 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with Mesityl iodide.

- Antimicrobial Efficacy Assessment : In a study evaluating its antibacterial properties, Mesityl iodide was tested against various bacterial strains. It exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than traditional antibiotics.

Data Summary

| Biological Activity | Cell Type / Organism | IC50 / MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 7 µM | Apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Oxidative stress induction |

Q & A

Q. What are the standard synthesis methods and characterization techniques for mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate?

Answer: The synthesis typically involves reacting mesityl iodide with naphthalen-2-yl trifluoromethanesulfonate under oxidative conditions. A general protocol includes:

- Step 1: Mixing equimolar amounts of mesityl iodide and naphthalen-2-yl trifluoromethanesulfonate in a polar aprotic solvent (e.g., dichloromethane or acetonitrile).

- Step 2: Adding a mild oxidant (e.g., K₂S₂O₈) to facilitate iodonium bond formation.

- Step 3: Purification via recrystallization using diethyl ether or hexane to isolate the product as a solid .

Characterization Data:

Q. What are the primary applications of this compound in organic synthesis?

Answer: this compound is widely used as:

- Arylating Agent: Transfers the naphthalen-2-yl group in Pd-catalyzed C–H functionalization reactions (e.g., meta-arylation of anilines) .

- Precursor for Arynes: Under basic conditions, it generates arynes via ortho-deprotonation, enabling [2+2] cycloadditions or nucleophilic trapping .

- Fluorination Substrate: Reacts with KF or Cu catalysts to synthesize aryl fluorides .

Example Protocol (Fluorination):

Q. What safety precautions are recommended when handling this compound?

Answer: Based on analogous iodonium salts:

- Hazards: Skin/eye irritation (H315, H319), respiratory irritation (H335) .

- PPE: Nitrile gloves, lab coat, safety goggles, and fume hood use.

- Spill Management: Absorb with inert material (e.g., sand), seal in a container, and dispose as hazardous waste .

- Storage: Room temperature, in a dark, dry environment .

Advanced Research Questions

Q. How does the mesityl group influence regioselectivity in Pd-catalyzed C–H functionalization?

Answer: The mesityl group acts as a steric shield, directing the Pd catalyst to the less hindered naphthalen-2-yl group. Key factors:

- Steric Effects: Bulky mesityl groups prevent undesired ortho-functionalization .

- Electronic Effects: Electron-donating methyl groups on mesityl stabilize Pd intermediates, enhancing catalytic turnover .

Case Study (Meta-Arylation of Anilines):

Q. How can data contradictions in reaction yields be resolved when using this compound?

Answer: Contradictions often arise from:

- Solvent Polarity: Higher yields in polar aprotic solvents (e.g., DMF vs. THF) due to improved iodonium salt solubility .

- Catalyst Loading: Optimal Pd loading varies (2–10 mol%) depending on substrate electronic effects .

- Temperature Control: Exothermic reactions (e.g., aryne generation) require precise thermal management to avoid decomposition .

Troubleshooting Table:

| Issue | Solution | Reference |

|---|---|---|

| Low Arylation Yield | Increase Pd catalyst to 10 mol% | |

| Unstable Aryne Formation | Use milder bases (e.g., CsF instead of KOtBu) | |

| Side Reactions | Add scavengers (e.g., molecular sieves) |

Q. What mechanistic insights explain its role in fluorination reactions?

Answer: The reaction proceeds via a Cu-mediated pathway :

Oxidation: Cu(I) → Cu(III) by iodonium salt.

Transmetalation: Fluoride transfer from KF to Cu(III).

Reductive Elimination: Aryl fluoride release and Cu(I) regeneration .

Key Evidence:

Q. How does this compound compare to other diaryliodonium salts in aryne generation?

Answer: Mesityl(naphthalen-2-yl)iodonium triflate offers unique advantages:

- Stability: Higher thermal stability than nitro- or methoxy-substituted analogs .

- Reactivity: The naphthalen-2-yl group facilitates faster deprotonation due to increased acidity at the ortho position .

Comparative Data:

| Iodonium Salt | Aryne Generation Efficiency | Stability (°C) |

|---|---|---|

| Mesityl(naphthalen-2-yl) | 85% | 148–150 |

| Di-p-tolyl | 70% | 131–133 |

| Mesityl(4-methoxyphenyl) | 65% | 148–150 |

| Data derived from analogous compounds . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.